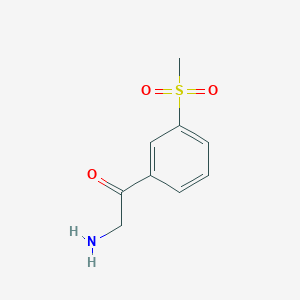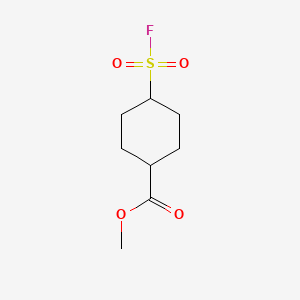
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13FO4S It is a derivative of cyclohexane, featuring a fluorosulfonyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with fluorosulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the fluorosulfonyl chloride.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: New cyclohexane derivatives with substituted functional groups.
Reduction: Cyclohexane derivatives with reduced functional groups.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylate ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 1-cyclohexene-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong interactions with nucleophiles. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13FO4S |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
methyl 4-fluorosulfonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 |
Clave InChI |
DLUKBQGRZWHVAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CC1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


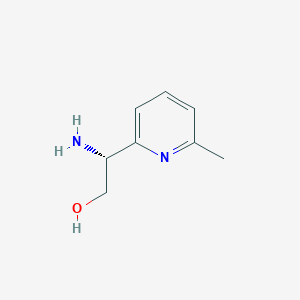
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
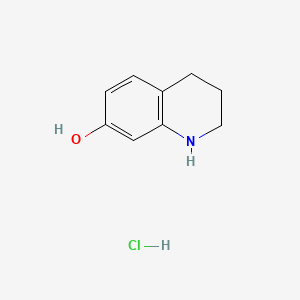
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
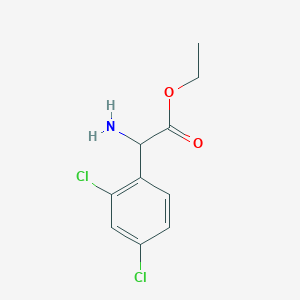
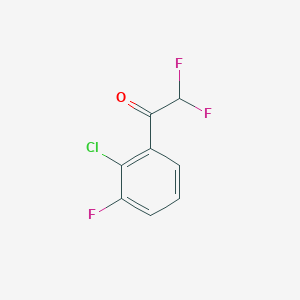
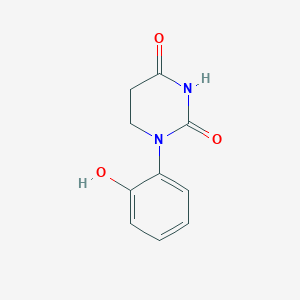
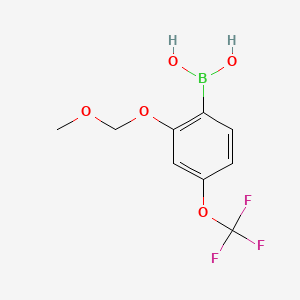
![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)

![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
